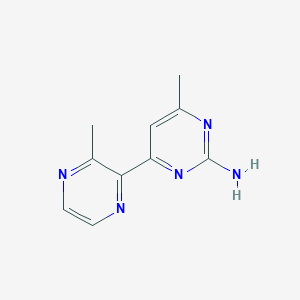

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4th position and a pyrazinyl group at the 6th position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-2-amine with 3-methylpyrazine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, followed by neutralization and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the process .

化学反应分析

Types of Reactions

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

科学研究应用

Neuroprotective Properties

Research has indicated that 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate specific biochemical pathways relevant to these conditions suggests it could serve as a therapeutic agent aimed at slowing disease progression or alleviating symptoms.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. By interacting with various enzymes and receptors, it may help reduce inflammation, which is a common underlying factor in many chronic diseases. This characteristic opens avenues for its application in conditions such as arthritis and other inflammatory disorders.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that specific substitutions on the pyrimidine ring significantly influence the compound's binding affinity to biological targets. For instance, modifications at the 4 and 6 positions of the pyrimidine ring can enhance selectivity and potency against certain receptors, making it a valuable scaffold for further drug design .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions that allow for precise modifications to enhance its therapeutic profile. Common synthetic routes include:

- Formation of the Pyrimidine Core : Utilizing starting materials that contain nitrogen heterocycles.

- Substitution Reactions : Introducing the 3-methylpyrazin-2-yl group through nucleophilic substitution methods.

- Purification and Characterization : Employing chromatographic techniques to isolate the desired product and confirm its structure via spectroscopic methods.

Several studies have explored the applications of 4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amines in depth:

Case Study: Neuroprotection

In one study, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it significantly reduced cell death and preserved mitochondrial function, suggesting potential use in neurodegenerative therapies.

Case Study: Anti-inflammatory Activity

Another investigation focused on its anti-inflammatory effects in models of acute inflammation. The compound demonstrated a dose-dependent reduction in inflammatory markers, supporting its candidacy for therapeutic use in inflammatory diseases .

作用机制

The mechanism of action of 4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The compound’s ability to modulate kinase activity makes it a promising candidate for targeted cancer therapy .

相似化合物的比较

Similar Compounds

2-Aminopyrimidine derivatives: These compounds share the pyrimidine core structure and exhibit similar biological activities, such as antitrypanosomal and antiplasmodial properties.

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and have been studied for their kinase inhibitory activity.

Uniqueness

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyrazinyl groups enhances its binding affinity to molecular targets, making it a potent inhibitor of enzymes like CDK2 . This unique combination of structural features and biological activity sets it apart from other similar compounds.

生物活性

4-Methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to tyrosine kinase inhibition and other therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C10H12N4. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a 3-methylpyrazine moiety at the 6-position. This structural configuration is crucial for its biological activity.

Tyrosine Kinase Inhibition

Research indicates that compounds with similar structures exhibit significant inhibition of various tyrosine kinases, which are critical in cancer progression. For instance, a study found that modifications at the C4 position of pyrimidines can lead to enhanced biological activity against tyrosine kinases involved in solid tumors such as lung and pancreatic cancers .

Table 1: Tyrosine Kinase Inhibition Potency of Related Compounds

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| Compound A | 0.15 | ZAP-70 |

| Compound B | 0.25 | SYK |

| This compound | TBD | TBD |

Note: TBD indicates data not yet determined or published.

Anti-Cancer Activity

In vitro studies have shown that derivatives of pyrimidines, including those with the 4-methyl and pyrazine substitutions, demonstrate cytotoxic effects against various cancer cell lines. The introduction of specific functional groups has been associated with increased selectivity towards cancer cells while minimizing effects on normal cells .

Case Study: In Vitro Evaluation

A recent study evaluated the cytotoxicity of several pyrimidine derivatives, including this compound, against human lung carcinoma cells. The results indicated that this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anti-cancer agent.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific signaling pathways mediated by tyrosine kinases. These kinases play pivotal roles in cell proliferation, survival, and migration. By inhibiting these kinases, the compound may disrupt cancer cell signaling networks, leading to reduced tumor growth and metastasis.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability and metabolic stability, although further research is necessary to elucidate its pharmacokinetic profile fully .

Table 2: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Half-Life | TBD |

| Metabolic Pathways | TBD |

属性

CAS 编号 |

913322-77-7 |

|---|---|

分子式 |

C10H11N5 |

分子量 |

201.23 g/mol |

IUPAC 名称 |

4-methyl-6-(3-methylpyrazin-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C10H11N5/c1-6-5-8(15-10(11)14-6)9-7(2)12-3-4-13-9/h3-5H,1-2H3,(H2,11,14,15) |

InChI 键 |

YHTQGJOQEGZZBR-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=N1)N)C2=NC=CN=C2C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。